Cas no 2130869-21-3 (Mal-(CH2)5-Val-Cit-PAB-Eribulin)

Mal-(CH2)5-Val-Cit-PAB-Eribulin 化学的及び物理的性質
名前と識別子
-
- CS-0226486
- MS-32114
- Mal-(CH2)5-Val-Cit-PAB-Eribulin
- 2130869-21-3
- AKOS040757317
-
- インチ: 1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1
- InChIKey: LCPHEKOBJBAILU-AYOJXKTESA-N
- ほほえんだ: O1[C@@H]2C[C@@]34CC[C@H]5CC(=C)[C@H](CC[C@H]6C[C@@H](C)C(=C)[C@@H](C[C@H]7[C@@H]([C@H]([C@@H](C[C@@H](CNC(=O)OCC8C=CC(=CC=8)NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN8C(C=CC8=O)=O)=O)=O)=O)O)O7)OC)CC(C[C@H]7CC[C@H]8[C@@H]([C@@H]([C@H]1[C@H]([C@H]2O3)O8)O4)O7)=O)O6)O5
計算された属性
- せいみつぶんしりょう: 1327.68392389g/mol
- どういたいしつりょう: 1327.68392389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 19
- 重原子数: 95
- 回転可能化学結合数: 24
- 複雑さ: 2820
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 21
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 339Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.93±0.46(Predicted)
Mal-(CH2)5-Val-Cit-PAB-Eribulin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-139642-5mg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 99.82% | 5mg |
¥9800 | 2024-04-19 | |
Ambeed | A1550582-100mg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 98% | 100mg |
$8000.0 | 2024-04-21 | |
Ambeed | A1550582-5mg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 98% | 5mg |
$980.0 | 2024-04-21 | |
1PlusChem | 1P027QAL-50mg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 99% | 50mg |
$7099.00 | 2023-12-19 | |
Ambeed | A1550582-25mg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 98% | 25mg |
$2880.0 | 2024-04-21 | |
ChemScence | CS-0226486-500ug |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 99.97% | 500ug |
$1250.0 | 2022-04-27 | |
MedChemExpress | HY-139642-500μg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 99.97% | 500μg |
¥12500 | 2023-04-09 | |
Ambeed | A1550582-10mg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 98% | 10mg |
$1560.0 | 2024-04-21 | |
1PlusChem | 1P027QAL-10mg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 99% | 10mg |
$2332.00 | 2023-12-19 | |
ChemScence | CS-0226486-5mg |
Mal-(CH2)5-Val-Cit-PAB-Eribulin |
2130869-21-3 | 99.97% | 5mg |
$3850.0 | 2022-04-27 |
Mal-(CH2)5-Val-Cit-PAB-Eribulin 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
Mal-(CH2)5-Val-Cit-PAB-Eribulinに関する追加情報
Comprehensive Analysis of Mal-(CH2)5-Val-Cit-PAB-Eribulin (CAS No. 2130869-21-3): A Cutting-Edge Payload-Linker Conjugate for Targeted Therapies
In the rapidly evolving field of bioconjugation and antibody-drug conjugates (ADCs), Mal-(CH2)5-Val-Cit-PAB-Eribulin (CAS 2130869-21-3) has emerged as a pivotal payload-linker system. This compound combines the potent microtubule-disrupting activity of Eribulin with a protease-cleavable linker, enabling precise drug delivery in oncology applications. Its design incorporates a maleimide (Mal) group for thiol-based conjugation, a pentamethylene spacer (CH25), and the Val-Cit-PAB motif—a substrate for cathepsin B, which is overexpressed in tumor microenvironments.
The growing interest in targeted cancer therapies has propelled research into ADC optimization, with 2130869-21-3 frequently cited in studies exploring controlled drug release. Recent publications highlight its role in improving therapeutic index by minimizing off-target effects—a critical concern addressed in precision medicine forums. Notably, the Val-Cit-PAB linker’s stability in circulation and selective cleavage in tumors aligns with current demands for reduced systemic toxicity.
From a synthetic chemistry perspective, the Mal-(CH2)5-Val-Cit-PAB segment exemplifies advancements in heterobifunctional crosslinkers. The maleimide-thiol reaction ensures efficient antibody conjugation, while the hydrophobic spacer (CH25) balances solubility and payload release kinetics. These features resonate with trending searches on “linker design for ADCs” and “improving ADC stability”, reflecting industry priorities.
Beyond oncology, CAS 2130869-21-3 sparks discussions in drug delivery systems (DDS) for autoimmune diseases, where site-specific activation is equally vital. Its modular structure allows adaptation to other payloads, making it a versatile tool in bioconjugate engineering—a topic gaining traction in AI-driven drug discovery platforms.
Regulatory and GMP synthesis inquiries further underscore its relevance. As pharmaceutical companies prioritize scale-up processes for ADCs, the reproducibility of Mal-(CH2)5-Val-Cit-PAB-Eribulin production remains a focal point. Analytical challenges, such as HPLC purity monitoring and mass spectrometry characterization, are frequently explored in peer-reviewed journals and patent filings.
In conclusion, 2130869-21-3 represents a convergence of chemical innovation and therapeutic demand. Its integration into next-generation ADCs underscores the shift toward personalized oncology, while its adaptable chemistry fuels cross-disciplinary applications—addressing key questions in today’s biopharmaceutical landscape.
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